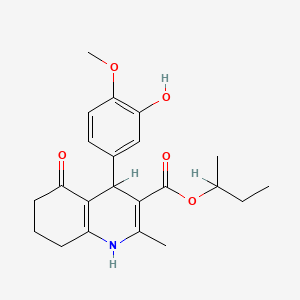![molecular formula C15H15FN2O B5138027 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential medical applications.
作用机制
The exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is not fully understood. However, studies have suggested that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been shown to modulate the activity of various signaling pathways involved in cell proliferation and apoptosis. In terms of its neuroprotective effects, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. Studies have also shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can cross the blood-brain barrier, indicating its potential as a treatment for neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the subjects. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to be stable in various biological fluids, making it suitable for in vitro and in vivo studies. However, one limitation of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide and its potential for use in the treatment of various diseases. Finally, studies are needed to investigate the long-term effects of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide administration and its potential for drug interactions.
合成方法
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can be synthesized using various methods, including the condensation reaction of 4-fluoroacetophenone and 4-pyridineethanamine. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, under reflux conditions. The resulting product is then purified using column chromatography.
科学研究应用
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied for its potential medical applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(13-6-8-17-9-7-13)18-15(19)10-12-2-4-14(16)5-3-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIHSFHZDGJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)

![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)